molecular formula C12H11N<br>C6H5-C6H4NH2<br>C12H11N B023562 4-Aminobiphenyl CAS No. 92-67-1

4-Aminobiphenyl

Cat. No.: B023562
CAS No.: 92-67-1
M. Wt: 169.22 g/mol
InChI Key: DMVOXQPQNTYEKQ-UHFFFAOYSA-N
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Description

4-Aminobiphenyl, also known as [1,1′-Biphenyl]-4-amine, is an organic compound with the chemical formula C₁₂H₁₁N. It is an amine derivative of biphenyl and appears as a colorless solid, although aged samples can appear colored. Historically, this compound was used as a rubber antioxidant and an intermediate for dyes. due to its carcinogenic properties, its commercial production ceased in the United States in the 1950s .

Scientific Research Applications

4-Aminobiphenyl has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of aromatic amines and their reactivity.

    Biology: It is used to study the effects of carcinogens on biological systems, particularly its role in inducing DNA damage.

    Medicine: Research involving this compound focuses on understanding its carcinogenic mechanisms and developing methods to mitigate its effects.

    Industry: Historically, it was used in the production of dyes and as a rubber antioxidant

Mechanism of Action

Target of Action

The primary target of 4-Aminobiphenyl (4-ABP) is DNA . It interacts with DNA, causing damage that is thought to be mediated by the formation of DNA adducts . In humans and dogs, the urinary bladder urothelium is the target organ .

Mode of Action

The mode of action of 4-ABP involves metabolic activation by N-hydroxylation , followed by N-esterification . This leads to the formation of a reactive electrophile, which binds covalently to DNA, principally to deoxyguanosine . This process results in an increased rate of DNA mutations and ultimately leads to the development of cancer .

Biochemical Pathways

The biochemical pathway of 4-ABP involves its metabolism to a reactive form. When aryl-amines, such as 4-ABP, are metabolized, they can be either activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation .

Pharmacokinetics

It is known that 4-abp is slightly soluble in cold water, but readily soluble in hot water . It is also soluble in ethanol, ether, acetone, chloroform, and lipids , which may impact its bioavailability and distribution in the body.

Result of Action

The result of 4-ABP’s action is DNA damage, which is thought to be mediated by the formation of DNA adducts . This DNA damage can lead to an increased rate of DNA mutations and ultimately to the development of cancer . In particular, 4-ABP is known to be a major etiological agent of human bladder cancer .

Action Environment

The action of 4-ABP can be influenced by environmental factors. For example, exposure to 4-ABP can occur through contact with chemical dyes and from inhalation of cigarette smoke . Furthermore, heavy metals existing in the organisms can play an important role in the pharmacotoxicology of 4-ABP .

Safety and Hazards

4-Aminobiphenyl is a known human bladder carcinogen . Acute (short-term) inhalation exposure to this compound produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans . It is recommended to prevent skin contact, eye contact, ingestion, and inhalation .

Future Directions

Since 4-aminobiphenyl is a known carcinogen, most research on its carcinogenicity has focused on exposure from cigarette smoking . Future research may continue to explore the carcinogenic effects of this compound, its presence in various environments, and methods to mitigate its harmful effects .

Biochemical Analysis

Biochemical Properties

4-Aminobiphenyl is weakly basic and is known to cause DNA damage, which is thought to be mediated by the formation of DNA adducts . In this process, this compound is oxidized in the liver, giving the N-hydroxy derivative (this compound-(NHOH)) by a cytochrome P450 isozyme . The final products of this metabolism are aryl nitrenium ions which form DNA adducts .

Cellular Effects

This compound and its metabolites are able to form DNA adducts that may induce mutation and initiate bladder carcinogenesis . It has been shown to be a major etiological agent of human bladder cancer, and also a potent urinary bladder carcinogen in experimental animals . Acute (short-term) inhalation exposure to this compound produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of DNA adducts, which are thought to be mediated by the oxidation of this compound in the liver, giving the N-hydroxy derivative (this compound-(NHOH)) by a cytochrome P450 isozyme . The final products of this metabolism are aryl nitrenium ions which form DNA adducts .

Temporal Effects in Laboratory Settings

It is known that this compound causes genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells .

Dosage Effects in Animal Models

Animal studies have reported an increase in bladder and liver tumors from oral exposure to this compound

Metabolic Pathways

The metabolic pathway of this compound involves its oxidation in the liver, giving the N-hydroxy derivative (this compound-(NHOH)) by a cytochrome P450 isozyme . The final products of this metabolism are aryl nitrenium ions which form DNA adducts .

Transport and Distribution

It is known that this compound can be absorbed into the body by inhalation of dust, through the skin, and by ingestion .

Subcellular Localization

Given its ability to form DNA adducts, it is likely that it localizes to the nucleus where it interacts with DNA .

Preparation Methods

4-Aminobiphenyl can be synthesized through several methods:

Chemical Reactions Analysis

4-Aminobiphenyl undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various products, including quinones.

    Reduction: As mentioned, it can be synthesized by reducing 4-nitrobiphenyl.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the amino group.

    Common Reagents and Conditions: Common reagents include hydrogen for reduction, and oxidizing agents like potassium permanganate for oxidation.

Comparison with Similar Compounds

4-Aminobiphenyl is similar to other aromatic amines such as:

  • 4-Aminodiphenyl
  • 4-Biphenylamine
  • 4-Biphenylylamine
  • 4-Phenylaniline
  • Biphenyl-4-ylamine
  • NSC 7660
  • Xenylamine

What sets this compound apart is its specific structure and the unique DNA adducts it forms, which are implicated in bladder cancer .

Properties

IUPAC Name

4-phenylaniline
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InChI

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2
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InChI Key

DMVOXQPQNTYEKQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N
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Molecular Formula

C12H11N, Array
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Related CAS

116267-93-7, 2113-61-3 (hydrochloride)
Record name [1,1′-Biphenyl]-4-amine, homopolymer
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Record name 4-Biphenylamine
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DSSTOX Substance ID

DTXSID5020071
Record name 4-Biphenylamine
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Molecular Weight

169.22 g/mol
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Physical Description

4-aminobiphenyl appears as colorless to yellowish-brown crystals or light brown solid. (NTP, 1992), Colorless crystals with a floral odor; Note: Turns purple on contact with air; [NIOSH], Solid, COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS PURPLE ON EXPOSURE TO AIR., Colorless crystals with a floral odor., Colorless crystals with a floral odor. [Note: Turns purple on contact with air.]
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Boiling Point

576 °F at 760 mmHg (NTP, 1992), 302 °C, 576 °F
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 235 °F, 113 °C (235 °F) - closed cup, 153 °C (closed cup), 113 °C c.c., >235 °F
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in cold water; readily soluble in hot water, Soluble in ethanol, ether, acetone, chloroform, Soluble in dichloromethane, DMSO, methanol, Soluble in lipids, Solubility in water, g/100ml at 25 °C: 0.2 (poor), Slight
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Density

1.16 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.16 at 68 °F (20 °C), 1.2 g/cm³, 1.16
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Vapor Density

5.8 (Air = 1) at boiling point of 4-aminodiphenyl, Relative vapor density (air = 1): 5.8
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Vapor Pressure

1 mmHg at 227 °F (NIOSH, 2023), 0.00032 [mmHg], Vapor pressure: 1 mm Hg at 227 °F (108 °C), 3.2X10-4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 25 °C: 0.077, 1 mmHg at 227 °F, (227 °F): 1 mmHg
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Color/Form

Colorless crystals, Leaflets from alcohol or water, Colorless to yellowish-brown crystals or light brown solid

CAS No.

92-67-1
Record name 4-AMINOBIPHENYL
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Record name 4-BIPHENYLAMINE
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Melting Point

127 °F (NTP, 1992), 51.0 °C, 53.5 °C, 53 °C, 127 °F
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Synthesis routes and methods

Procedure details

According to a method described in Bumagin, N. A. and Luzikova, E. V. J. Organometallic Chem. 532, 271-273(1997), 4-aminobiphenyl (18.0 g, 0.1 mol) was synthesized from 4-iode aniline and magnesium phenyl bromide and dissolved in methylene chloride (150 mL). The solution thus obtained was cooled down to 0° C. Into the solution, N-bromosuccinimide (19 g, 0.1 mol) was gradually added and stirred at the room temperature for 12 hours. After the reaction was completed, water (100 mL) was added therein to terminate the reaction. The resultant was extracted with chloroform (50 mL×3) and then washed with water (50 mL×5). The resultant was then dried with anhydrous magnesium sulfate and then distilled under reduced pressure to remove the solvent. The resultant was purified via column chromatography (silica gel, chloroform/hexane (1:1 (v/v), Rf=0.2), thereby obtaining 3-bromo-4-aminobiphenyl (compound 4) in a form of an orange-tan solid. Then, 3-bromo-4-aminobiphenyl (compound 4) was recrystallized using hexane, thereby obtaining an orange-tan needle-like crystal (17.7 g, 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
magnesium phenyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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